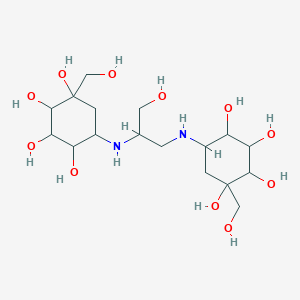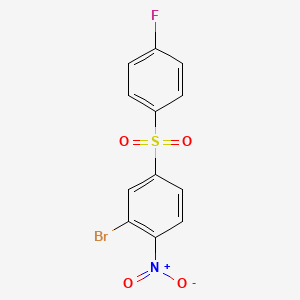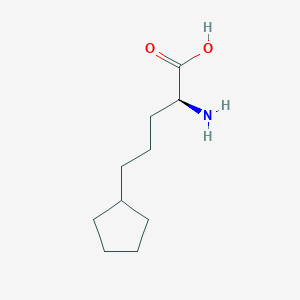
(R)-Valiolamine Voglibose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Valiolamine Voglibose is an alpha-glucosidase inhibitor used primarily to manage postprandial blood glucose levels in patients with type II diabetes mellitus . It is a synthetic compound known for its potent therapeutic effects against disorders of sensory, motor, and autonomic nerve systems due to diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Valiolamine Voglibose involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of ®-Valiolamine Voglibose involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
®-Valiolamine Voglibose undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various hydroxylated and aminated derivatives of ®-Valiolamine Voglibose, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
®-Valiolamine Voglibose has a wide range of scientific research applications, including:
Mecanismo De Acción
®-Valiolamine Voglibose exerts its effects by inhibiting the enzyme alpha-glucosidase, which is responsible for breaking down carbohydrates into glucose in the small intestine. By inhibiting this enzyme, ®-Valiolamine Voglibose reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels . The molecular targets involved include the active site of the alpha-glucosidase enzyme, where ®-Valiolamine Voglibose binds and prevents substrate access .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-Valiolamine Voglibose include other alpha-glucosidase inhibitors such as acarbose and miglitol .
Uniqueness
®-Valiolamine Voglibose is unique due to its specific stereochemistry, which contributes to its high potency and selectivity for the alpha-glucosidase enzyme. Additionally, it has been shown to have fewer gastrointestinal side effects compared to other alpha-glucosidase inhibitors .
Propiedades
Fórmula molecular |
C17H34N2O11 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-5-[[3-hydroxy-2-[[2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C17H34N2O11/c20-4-7(19-9-2-17(30,6-22)15(28)13(26)11(9)24)3-18-8-1-16(29,5-21)14(27)12(25)10(8)23/h7-15,18-30H,1-6H2 |
Clave InChI |
BKDZEJBSVGHDIC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(C1(CO)O)O)O)O)NCC(CO)NC2CC(C(C(C2O)O)O)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)

![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)


